In Vivo Anorectic Activity: 70% Reduction at 50 mg/kg p.o. Differentiates from Phenylthiourea
The compound 1-(2-indanyl)thiourea (exact synonym for CAS 61451-94-3) elicited 70% anorexia when administered orally at 50 mg/kg in a rodent model, as disclosed in US Patent 3,985,898 [1]. By contrast, no in vivo anorectic activity has been reported in the scientific or patent literature for phenylthiourea (CAS 103-85-5), which is primarily characterized as a urease inhibitor [2] and synthetic intermediate. The indane scaffold thus confers a distinct pharmacological phenotype that is absent in the simpler aryl thiourea.
| Evidence Dimension | Anorectic activity (% reduction vs. vehicle control) |
|---|---|
| Target Compound Data | 70% anorexia at 50 mg/kg p.o. |
| Comparator Or Baseline | Phenylthiourea – no anorectic activity reported in literature |
| Quantified Difference | Target compound demonstrates on-target pharmacological activity; comparator lacks this bioactivity endpoint entirely |
| Conditions | Rodent anorexia model, oral gavage (US Patent 3,985,898 Example) |
Why This Matters
For researchers seeking indane-based thiourea compounds with demonstrated oral bioavailability and central appetite-suppressant activity, this compound provides a validated pharmacological starting point not accessible through simple aryl thiourea building blocks.
- [1] Wyeth, J. & Brother Ltd. Thiourea derivatives. US Patent 3,985,898 A, 1976. Discloses 1-(2-indanyl)thiourea exhibiting 70% anorexia at 50 mg/kg p.o. View Source
- [2] Naz, S. et al. Synthesis, characterization, and pharmacological evaluation of thiourea derivatives. Open Chemistry 18(1), 764–777 (2020). doi:10.1515/chem-2020-0050. View Source
